Enantiomeric Purity and Configuration: (3R) vs. (3S) and Racemic Propanamide Derivatives
The target compound is furnished as the single (3R)-enantiomer (CAS 1841183-73-0), whereas the (3S)-enantiomer bears CAS 1846689-55-1 and the racemic mixture CAS 1862395-52-5 . In P2X3 antagonist programs, the (R)-configuration has been associated with higher potency than the (S)-configuration in closely related arylamide series, consistent with the stereochemical preference of the ATP-binding pocket [1]. The defined (R)-stereochemistry eliminates the confounding factor of enantiomeric impurity, which can produce variable IC50 values and misleading structure-activity relationship (SAR) interpretations when racemic or scalemic material is used.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | Single (3R)-enantiomer, CAS 1841183-73-0; 95% purity (achiral HPLC) |
| Comparator Or Baseline | (3S)-enantiomer: CAS 1846689-55-1; Racemate: CAS 1862395-52-5; both typically supplied at 95% purity |
| Quantified Difference | Configurational inversion (R→S) and mixture (R/S≈1:1); no direct enantiomeric excess data available for comparator lots due to limited published characterization. |
| Conditions | Chiral identity confirmed by specific optical rotation and/or chiral HPLC; reference to P2X3 receptor binding models [1]. |
Why This Matters
Selection of the resolved (R)-enantiomer avoids racemic-switching artifacts in binding and functional assays, enabling reproducible SAR, cleaner in vivo PK/PD profiling, and compliance with regulatory guidance on chiral active substances.
- [1] Roche Palo Alto LLC. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US-7786110-B2. Examples demonstrating stereospecific activity differences in P2X3 arylamide series. View Source
